6-methyl-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine
Description
6-methyl-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
6-methyl-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-13-3-4-15-14(11-13)16(19-12-18-15)17-5-2-6-20-7-9-21-10-8-20/h3-4,11-12H,2,5-10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOZAFJJDFUKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzonitrile and 3-morpholinopropylamine.
Cyclization: The initial step involves the cyclization of 2-aminobenzonitrile to form quinazolin-4-one.
Alkylation: The quinazolin-4-one is then alkylated with 3-morpholinopropylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert quinazolinone back to quinazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline and quinazolinone derivatives, which have significant biological activities .
Scientific Research Applications
6-methyl-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications in treating bacterial infections and cancer.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methyl-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It inhibits key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent targeting EGFR.
Erlotinib: Another EGFR inhibitor with a similar structure and function.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
Uniqueness
6-methyl-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
